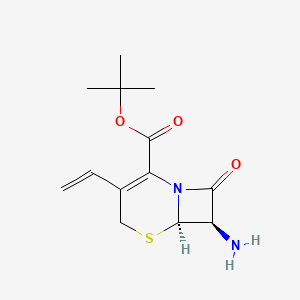

7-Amino-3-vinyl-3-cephem-4-carboxylic Acid tert-Butyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Amino-3-vinyl-3-cephem-4-carboxylic Acid tert-Butyl Ester is a synthetic compound that belongs to the class of cephalosporin antibiotics. This compound is a key intermediate in the synthesis of various cephalosporin derivatives, which are widely used as antibiotics due to their broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid tert-Butyl Ester typically involves the functionalization of cephalosporin nuclei. One common method includes the reaction of cephalosporin with appropriate reagents under basic conditions. For example, cephalosporin can be reacted with acetic anhydride to introduce the vinyl and carboxylic acid groups onto the cephem ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a stable form .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

Antibiotic Synthesis

7-Amino-3-vinyl-3-cephem-4-carboxylic Acid tert-Butyl Ester serves as a crucial intermediate in the synthesis of various cephalosporin antibiotics. The compound's structure allows it to mimic the D-Ala-D-Ala moiety of peptidoglycan precursors, facilitating its binding to penicillin-binding proteins (PBPs). This action inhibits bacterial cell wall synthesis, leading to cell lysis and death .

Key Antibiotics Derived from 7-AVCA:

| Antibiotic Name | Mechanism of Action | Notes |

|---|---|---|

| Cefdinir | Inhibits PBPs | Effective against Gram-positive and Gram-negative bacteria. |

| Cefotaxime | Inhibits PBPs | Broad-spectrum antibiotic used in various infections. |

| Ceftazidime | Inhibits PBPs | Notable for its efficacy against Pseudomonas aeruginosa. |

Biochemical Research

In addition to its pharmaceutical applications, this compound is utilized in biochemical research to study antibiotic resistance mechanisms. Researchers employ this compound to investigate the interactions between beta-lactam antibiotics and their targets, particularly focusing on:

- Beta-lactamase Enzymes : Understanding how bacteria develop resistance through the production of enzymes that hydrolyze beta-lactam rings.

- Structure-Activity Relationships : Modifying the 3-vinyl and 7-amino positions to optimize antibiotic properties and enhance efficacy against resistant strains .

Therapeutic Applications

The antimicrobial properties of this compound make it a candidate for therapeutic use in treating infections caused by pathogenic microorganisms. Its derivatives have shown high activity against various pathogens, including both Gram-positive and Gram-negative bacteria, making it a versatile agent in clinical settings .

Clinical Studies and Findings:

Several studies have reported on the efficacy of compounds derived from 7-Amnio-3-vinyl-3-cephem-4-carboxylic Acid in treating infections:

- Antimicrobial Activity : Compounds demonstrate significant inhibition against a range of pathogens, making them suitable for oral administration .

Case Study 1: Development of Cefdinir

Cefdinir is synthesized from 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid through a series of reactions that modify the side chains while preserving the core beta-lactam structure. Clinical trials have shown cefdinir's effectiveness in treating respiratory tract infections caused by Streptococcus pneumoniae and Haemophilus influenzae.

Case Study 2: Resistance Mechanism Exploration

Research involving 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid has provided insights into how certain bacteria develop resistance to cephalosporins. By studying the interaction between this compound and beta-lactamase enzymes, scientists have been able to design inhibitors that restore the efficacy of existing antibiotics against resistant strains.

Mecanismo De Acción

The mechanism of action of 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid tert-Butyl Ester involves the inhibition of bacterial cell wall synthesis. The β-lactam ring of the compound mimics the D-Ala-D-Ala moiety of peptidoglycan precursors, allowing it to bind to penicillin-binding proteins (PBPs). This binding inhibits the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity, leading to cell lysis and death .

Comparación Con Compuestos Similares

- 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid

- 7-Amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid

Comparison: Compared to similar compounds, 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid tert-Butyl Ester is unique due to its tert-butyl ester group, which can influence its solubility and stability. This modification can enhance the compound’s pharmacokinetic properties, making it a valuable intermediate in the synthesis of cephalosporin antibiotics .

Actividad Biológica

7-Amino-3-vinyl-3-cephem-4-carboxylic Acid tert-Butyl Ester (CAS No. 46962-26-9) is a synthetic compound belonging to the cephem class of antibiotics. This compound is notable for its potential biological activity, particularly in antimicrobial applications. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C13H18N2O3S, with a molecular weight of 282.36 g/mol. The structure features a cephem nucleus, which is crucial for its antibiotic activity.

| Property | Value |

|---|---|

| CAS Number | 46962-26-9 |

| Molecular Formula | C13H18N2O3S |

| Molecular Weight | 282.36 g/mol |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism of action is primarily through the inhibition of bacterial cell wall synthesis, similar to other β-lactam antibiotics.

- In Vitro Studies : In laboratory settings, this compound has shown effectiveness against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. For instance, studies have reported minimum inhibitory concentrations (MICs) that demonstrate its potency compared to other cephalosporins.

- Case Studies : A notable case involved the use of this compound in treating infections caused by multidrug-resistant Staphylococcus aureus (MRSA). Clinical isolates demonstrated susceptibility to this compound, suggesting its potential as an alternative treatment option in antibiotic-resistant scenarios.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Preliminary studies indicate that the compound has favorable absorption characteristics and a suitable half-life for effective dosing regimens.

Comparative Studies

Several studies have compared the efficacy of this compound with other antibiotics:

| Antibiotic | MIC (µg/mL) |

|---|---|

| 7-Amino-3-vinyl cephem | 0.5 - 4 |

| Ceftriaxone | 1 - 16 |

| Vancomycin | >32 |

These results highlight the competitive advantage of the cephem derivative in specific bacterial infections.

Toxicity and Safety Profile

Toxicological assessments indicate that while the compound exhibits potent antibacterial activity, it also necessitates careful evaluation regarding its safety profile. Studies have shown low cytotoxicity in mammalian cell lines, but further investigations are required to fully understand its effects on human health.

Propiedades

IUPAC Name |

tert-butyl (6R,7R)-7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-5-7-6-19-11-8(14)10(16)15(11)9(7)12(17)18-13(2,3)4/h5,8,11H,1,6,14H2,2-4H3/t8-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYXDMAOGSDYNV-LDYMZIIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(CSC2N1C(=O)C2N)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2N)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.